4-(3,4-Dimethyl-1-piperazinyl)piperidine
Description
4-(3,4-Dimethyl-1-piperazinyl)piperidine is a bicyclic amine compound featuring a piperidine core substituted with a 3,4-dimethylpiperazine moiety. This structural motif combines the conformational flexibility of piperidine with the hydrogen-bonding and steric properties imparted by the dimethylated piperazine ring. The compound’s dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1,2-dimethyl-4-piperidin-4-ylpiperazine |
InChI |
InChI=1S/C11H23N3/c1-10-9-14(8-7-13(10)2)11-3-5-12-6-4-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
XNPDABLSLJPFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 4-(3,4-Dimethyl-1-piperazinyl)piperidine lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Impact: The 3,4-dimethyl groups in the target compound likely enhance receptor selectivity compared to non-methylated analogs like AT-076 .
- Natural vs. Synthetic : Natural piperidines (e.g., from Piper nigrum) often feature complex acyl chains, while synthetic derivatives prioritize modular substituents for target-specific optimization .
Critical Analysis :
- Reductive Amination : Widely used for piperidine-piperazine hybrids (e.g., ), offering scalability.
- Borane Reduction : Effective for converting amides to amines but requires careful handling .
Implications for this compound :
- The dimethyl groups may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies (e.g., opioid or H3 antagonism) .
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